Structural Differentiation from the OUL35 PARP10 Prototype via a Rigid Acenaphthothiazole Core
The compound replaces the simple aniline linker of the OUL35 prototype (potent, 330 nM PARP10 inhibitor) with a rigid, fused 4,5-dihydroacenaphtho[5,4-d]thiazole group. This represents a scaffold-hopping strategy, a key exercise in medicinal chemistry SAR [1]. In contrast, a structurally closer commercial analog, 4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide (CAS 477485-32-8) replaces the phenoxy group with a benzoyl group, eliminating the ether oxygen critical for the established PARP10 pharmacophore .
| Evidence Dimension | Core Scaffold Topology |
|---|---|
| Target Compound Data | 4,5-dihydroacenaphtho[5,4-d]thiazole linked to a 4-phenoxybenzamide group; preserves key ether oxygen. |
| Comparator Or Baseline | Comparator 1 (OUL35): Aniline linker; Comparator 2 (CAS 477485-32-8): Same core but with 4-benzoylbenzamide (lacks ether oxygen). |
| Quantified Difference | No direct bioactivity data available for comparison. The key difference is the structural constraint and hydrogen-bonding capability conferred by the ether oxygen, a known determinant of PARP10 activity [1]. |
| Conditions | Structural comparison; no parallel biological assay available. |
Why This Matters
This scaffold is a unique probe for PARP10 SAR and cannot be replicated by simply purchasing the OUL35 prototype or a benzoyl analog, as they explore different chemical vectors.
- [1] Murthy, S., et al. (2018). 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. European Journal of Medicinal Chemistry, 156, 93-102. View Source
